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molecular formula C13H14N4O3 B8569618 N-(2-Hydroxyethyl)-N'-[4-(5-oxo-4,5-dihydropyrazin-2-yl)phenyl]urea CAS No. 89541-77-5

N-(2-Hydroxyethyl)-N'-[4-(5-oxo-4,5-dihydropyrazin-2-yl)phenyl]urea

Cat. No. B8569618
M. Wt: 274.28 g/mol
InChI Key: FUCIPHMYTOLGOP-UHFFFAOYSA-N
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Patent
US04657906

Procedure details

In a manner similar to Example 13b, 5-[4-(isocyanato)phenyl]-2(1H)-pyrazinone was reacted with 2-hydroxyethylamine (0.5 g) in dimethylformamide (5 ml) for 17 hours at room temperature. The mixture was purified by flash chromatography (chloroform--20% methanol/80% chloroform); the desired fractions were combined and evaporated under reduced pressure to affored a residue. This residue was washed with chloroform and dried to form the title compound; δ(DMSO-d6) 3.17 (sextet, 2H, --NHCH2), 3.47 (t, 2H, --CH2OH), 7.94, 8.06 (2d, J=1 Hz, pyrazinone H's).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10]2[N:11]=[CH:12][C:13](=[O:16])[NH:14][CH:15]=2)=[CH:6][CH:5]=1)=[C:2]=[O:3].[OH:17][CH2:18][CH2:19][NH2:20]>CN(C)C=O>[OH:17][CH2:18][CH2:19][NH:20][C:2](=[O:3])[NH:1][C:4]1[CH:9]=[CH:8][C:7]([C:10]2[N:11]=[CH:12][C:13](=[O:16])[NH:14][CH:15]=2)=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=C=O)C1=CC=C(C=C1)C=1N=CC(NC1)=O
Name
Quantity
0.5 g
Type
reactant
Smiles
OCCN
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was purified by flash chromatography (chloroform--20% methanol/80% chloroform)
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
WASH
Type
WASH
Details
This residue was washed with chloroform
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
OCCNC(NC1=CC=C(C=C1)C=1N=CC(NC1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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